Mozavaptan Mozavaptan
Brand Name: Vulcanchem
CAS No.: 137975-06-5
VCID: VC0001181
InChI: InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5 g/mol

Mozavaptan

CAS No.: 137975-06-5

VCID: VC0001181

Molecular Formula: C27H29N3O2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Mozavaptan - 137975-06-5

Description

Mozavaptan, marketed by Otsuka, is a vasopressin receptor antagonist approved in Japan in October 2006 for treating hyponatremia (low blood sodium levels) caused by the syndrome of inappropriate antidiuretic hormone (SIADH), often resulting from ADH-producing tumors . It functions by inhibiting the antidiuretic action of arginine vasopressin (AVP), promoting aquaresis . Clinically, mozavaptan allows hyponatremic patients to undergo aggressive cancer chemotherapy with platinum-containing drugs . It also helps patients avoid strict fluid-intake restrictions, enhancing their quality of life . Mozavaptan is available as a film-coated tablet for oral use, with a recommended dose of one 30 mg tablet daily after a meal .

The drug's effectiveness was demonstrated in a clinical trial involving 16 patients with ectopic antidiuretic hormone syndrome, where short-term treatment significantly increased serum sodium concentration and improved hyponatremia symptoms . Following its launch in Japan, mozavaptan has been used to treat approximately 100 patients, with overall clinical effects mirroring those observed in the initial clinical trial . Mozavaptan selectively antagonizes the vasopressin V2 receptor . Studies show that Mozavaptan caused a concentration-dependent displacement of the selective AVP V2 receptor antagonist radioligand from V2 receptors in rat kidney medulla membranes . The concentration of Mozavaptan that displaced 50% of specific AVP binding was 20 +/- 2 nmol/l for renal V2 receptors .

Similar to mozavaptan, conivaptan is a nonselective V(1a)/V(2)-receptor antagonist used in treating euvolemic or hypervolemic hyponatremia . Lixivaptan, satavaptan, and tolvaptan are other selective V2-receptor antagonists that, like mozavaptan, induce hypotonic diuresis without significantly affecting electrolyte excretion .

CAS No. 137975-06-5
Product Name Mozavaptan
Molecular Formula C27H29N3O2
Molecular Weight 427.5 g/mol
IUPAC Name N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide
Standard InChI InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
Standard InChIKey WRNXUQJJCIZICJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Synonyms 5-dimethylamino-1-(4-(2-methylbenzoylamino)benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
benzamide, N-(4-((5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methyl-, hydrochloride (1:1)
mozavaptan
mozavaptan hydrochloride
mozavaptane hydrochloride
N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide
OPC 31260
OPC-31260
physuline
PubChem Compound 119369
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator